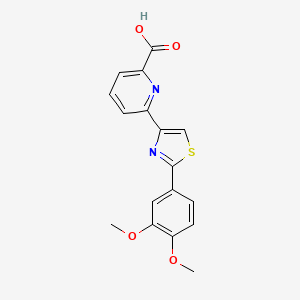
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid is a complex organic compound with the molecular formula C17H14N2O4S and a molecular weight of 342.4 g/mol . This compound features a thiazole ring, a picolinic acid moiety, and a dimethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Picolinic Acid Moiety: The picolinic acid moiety is formed by the cyclization of a suitable precursor, such as a pyridine derivative, under acidic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities, respectively.
Picolinic Acid Derivatives: Compounds like picolinic acid itself and its derivatives are known for their metal chelating properties and biological activities.
The uniqueness of this compound lies in its combined structural features, which confer a wide range of chemical reactivity and biological activities.
Properties
Molecular Formula |
C17H14N2O4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-22-14-7-6-10(8-15(14)23-2)16-19-13(9-24-16)11-4-3-5-12(18-11)17(20)21/h3-9H,1-2H3,(H,20,21) |
InChI Key |
FAFVSCDDAAIODH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)


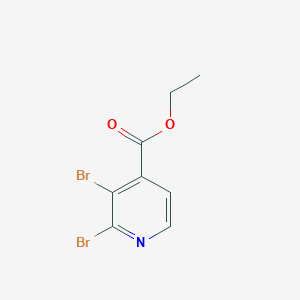
![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)

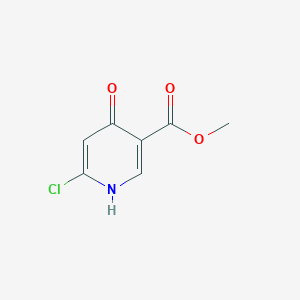
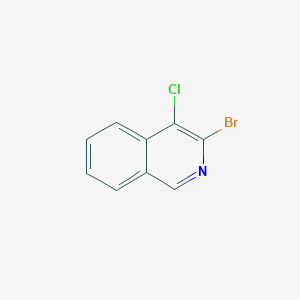
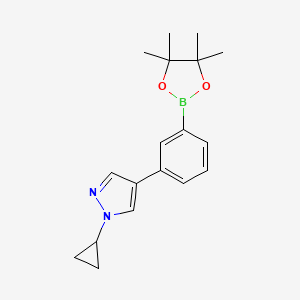


![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
